7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one
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Overview
Description
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which is known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. This can be achieved through various methods, including transition metal-catalyzed and metal-free protocols. For instance, the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been explored extensively . Common reagents used in these reactions include alkyl iodides, aryl halides, and various organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign and sustainable protocols is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce various substituted quinoxalin-2(1H)-one derivatives .
Scientific Research Applications
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of 7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-Substituted Quinoxalin-2(1H)-ones: Compounds with various substituents at the C-3 position, offering different chemical and biological properties.
Uniqueness
7-((Difluoromethyl)sulfonyl)quinoxalin-2(1H)-one is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F2N2O3S |
---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-(difluoromethylsulfonyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O3S/c10-9(11)17(15,16)5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14) |
InChI Key |
KODVGXQYHVIOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C(F)F)NC(=O)C=N2 |
Origin of Product |
United States |
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